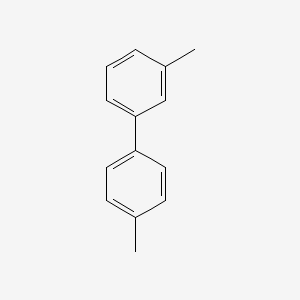

3,4'-Dimethylbiphenyl

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-3-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-6-8-13(9-7-11)14-5-3-4-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIDPZJTXCPESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224335 | |

| Record name | 3,4'-Dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-90-6 | |

| Record name | 3,4′-Dimethyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4'-Dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-dimethyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4'-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAH6DWW0R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for Dimethylbiphenyl Isomers and Analogues

Catalytic Approaches to Biphenyl (B1667301) Formation

Catalytic strategies provide the primary means for constructing the biphenyl core of dimethylbiphenyls. These methods can be broadly categorized into direct oxidative coupling reactions and multi-step pathways involving hydroalkylation and dehydrogenation.

Oxidative Coupling Reactions for Dimethylbiphenyl Production

Oxidative coupling represents a direct and atom-efficient method for synthesizing biphenyls through the formation of a C-C bond between two aromatic rings.

The direct oxidative coupling of toluene (B28343) to produce a mixture of dimethylbiphenyl isomers can be achieved using palladium catalysts. A notable system employs palladium(II) acetate (Pd(OAc)₂) with a phenanthroline ligand. This catalytic process facilitates the activation of C-H bonds in toluene, leading to the formation of the biphenyl linkage. The reaction is conducted under an oxygen atmosphere, which serves to regenerate the active palladium catalyst, making the process catalytic.

Table 1: Representative Data for Palladium-Catalyzed Oxidative Coupling of Toluene

| Parameter | Value |

| Catalyst | Pd(OAc)₂ / 1,10-Phenanthroline |

| Reactant | Toluene |

| Oxidant | Oxygen |

| Temperature | 150 °C |

| Primary Products | Mixture of dimethylbiphenyl isomers |

A sustainable approach to synthesizing 4,4'-dimethylbiphenyl (B165725) utilizes 2-methylfuran (B129897), a platform chemical derived from biomass. This intensified process involves the oxidative coupling of 2-methylfuran over a palladium-supported catalyst to form a bisfuran compound, which is then converted through a series of steps into 4,4'-dimethylbiphenyl. This bio-based route offers an alternative to conventional petroleum-derived methods.

In the palladium-catalyzed oxidative coupling of toluene, the specific isomers of dimethylbiphenyl that are formed are influenced by several factors. The choice of ligand, catalyst concentration, and reaction temperature all play a critical role in determining the final isomer distribution. For instance, modifying the electronic and steric properties of the ligands attached to the palladium center can direct the regioselectivity of the C-H activation, thereby favoring the formation of certain isomers over others.

Hydroalkylation-Dehydrogenation Pathways to Dimethylbiphenyl Isomers

An alternative, two-step synthetic route involves the initial hydroalkylation of an aromatic substrate followed by a dehydrogenation step to form the biphenyl structure.

The first stage of this pathway is the hydroalkylation of toluene to produce (methylcyclohexyl)toluenes. This reaction is typically carried out using a solid acid catalyst, such as a zeolite like mordenite. In this process, toluene undergoes partial hydrogenation to form methylcyclohexene, which then acts as an alkylating agent to react with another molecule of toluene. This yields a mixture of (methylcyclohexyl)toluene isomers. The subsequent dehydrogenation of this mixture over a catalyst, such as platinum on carbon, produces the corresponding dimethylbiphenyls.

Dehydrogenation of (Methylcyclohexyl)toluenes to Dimethylbiphenyl Mixtures

A common route to producing dimethylbiphenyls involves the hydroalkylation of toluene to form (methylcyclohexyl)toluenes (MCHT), followed by dehydrogenation. This process, however, typically results in a complex mixture of all six possible dimethylbiphenyl (DMBP) isomers. google.com The dehydrogenation step is a critical transformation that re-establishes the aromaticity of the biphenyl system.

The reaction product from the dehydrogenation of MCHT is a statistical mixture of isomers, including:

2,X'-DMBP (where X' can be 2', 3', or 4')

3,3'-DMBP

3,4'-DMBP

4,4'-DMBP

The relative abundance of each isomer in the final product mixture depends on the conditions of the preceding hydroalkylation step and the dehydrogenation process itself.

Strategies for Maximizing 3,4'- and 4,4'-Dimethylbiphenyl Isomer Yields

Given the industrial importance of specific isomers, particularly 3,4'-DMBP and 4,4'-DMBP, significant research has focused on developing strategies to maximize their yields. One primary approach involves a multi-step process of reaction and separation. google.com

A typical strategy includes the following steps:

Dehydrogenation : The initial MCHT mixture is dehydrogenated to produce a mixture of DMBP isomers.

Separation : The resulting isomer mixture is separated into at least two streams. The first stream is enriched with the desired 3,4'- and 4,4'-dimethylbiphenyl isomers (containing at least 50% by weight). The second stream contains the less desired isomers, such as the 2,X' and 3,3' variants. google.com

Isomerization : The second stream containing the undesired isomers can be subjected to an isomerization process to convert them into a more favorable equilibrium mixture, from which more of the target isomers can be recovered.

This cyclic process of reaction, separation, and isomerization allows for the maximization of the desired products from the initial toluene feed.

Nickel-Catalyzed Grignard Cross-Coupling Reactions in Biaryl Synthesis

For the targeted synthesis of unsymmetrical biaryls like 3,4'-Dimethylbiphenyl, nickel-catalyzed cross-coupling reactions offer a powerful tool. The Kumada coupling, which utilizes a Grignard reagent, is a classic example. An efficient variation of this involves the cross-coupling of an aryl Grignard reagent with an aromatic alkyl ether, catalyzed by nickel. nih.gov

To synthesize this compound via this method, the reaction would involve:

An aryl Grignard reagent, such as 3-methylphenylmagnesium bromide (derived from 3-bromotoluene).

An aryl ether, such as 4-methylanisole (p-methylanisole).

A nickel catalyst, often a complex like NiCl₂(dppe).

This methodology provides a direct and regioselective route to forming the C-C bond between the two specifically substituted aromatic rings, offering high yields of the desired unsymmetrical biaryl product and avoiding the complex isomer mixtures produced by other methods.

Isomerization Strategies for Regioselective Dimethylbiphenyl Production

Isomerization represents a key strategy for converting less valuable dimethylbiphenyl isomers into more desirable ones. This is often accomplished using powerful acid catalysts.

Superacid-Catalyzed Isomerization of Dimethylbiphenyl Mixtures

Superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H), are highly effective catalysts for the isomerization of dimethylbiphenyls. nih.govresearchgate.net The mechanism of this reaction does not proceed toward the most thermodynamically stable neutral DMBP isomer. Instead, the product distribution is governed by the relative stability of the protonated intermediates, which are carbocationic species known as arenium ions. nih.gov The isomerization occurs through a series of protonation, deprotonation, and methyl group migration steps on the biphenyl core.

Impact of Acid/Substrate Ratios and Temperature on Isomer Distribution

The efficiency and outcome of the superacid-catalyzed isomerization are highly dependent on the reaction conditions. The key parameters influencing the final isomer distribution are the acid/substrate ratio and the temperature.

| Parameter | Effect on Isomerization |

| Acid/Substrate Ratio | A higher concentration of superacid increases the rate of protonation, facilitating more rapid isomerization. The ratio can shift the equilibrium between different protonated intermediates, thereby influencing the final product distribution. |

| Temperature | Temperature affects the reaction kinetics. Higher temperatures can provide the necessary activation energy for less favorable methyl group migrations, leading to a different isomer distribution. Conversely, lower temperatures may favor the formation of the kinetically controlled product. |

By carefully controlling these parameters, the reaction can be guided towards a product mixture enriched in the desired isomer.

Computational Modeling of Isomerization Mechanisms

Computational chemistry provides invaluable insights into the complex mechanisms of superacid-catalyzed isomerization. Theoretical models allow for the study of the reaction pathways and the stability of the transient carbocation intermediates. nih.gov

Semi-empirical methods, such as AM1, have been successfully used to predict the outcomes of these isomerizations. nih.gov These models calculate the energies of the various possible protonated DMBP species. The results show a strong correlation between the calculated stability of these carbocation intermediates and the experimentally observed product distribution. This confluence of experimental data and theoretical prediction confirms that the reaction is controlled by the thermodynamics of the intermediates rather than the final neutral products. nih.gov More advanced computational models can also be used to map the potential energy surface of the reaction, identifying the transition states for methyl group migration and providing a detailed understanding of the reaction kinetics. islandscholar.ca

Targeted Synthesis of Specific Dimethylbiphenyl Derivatives

The functionalization of the dimethylbiphenyl core is a critical step in creating valuable chemical intermediates. Researchers have developed specific protocols to achieve desired substitutions, including oxidation of methyl groups to carboxylic acids, introduction of acetyl groups via electrophilic substitution, and conversion of amino groups to isocyanates or Schiff bases. These transformations provide access to a diverse range of molecules, from polymer precursors to complex ligands.

The synthesis of biphenyl-3,4-dicarboxylic acid can be achieved through the liquid-phase oxidation of 3,4-dimethylbiphenyl (B1359905). This process involves the conversion of the two methyl groups on one of the phenyl rings into carboxylic acid functionalities. Research has demonstrated the viability of this transformation, which is a key step in the production of various biphenylpolycarboxylic acids orgsyn.org. The oxidation reaction is a fundamental process for creating valuable aromatic carboxylic acids, which serve as monomers and important chemical intermediates orgsyn.org.

The Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl (B1664587) is a significant method for producing aromatic ketones, which are precursors for liquid crystals, polymers, and dicarboxylic acids with potential applications in cancer treatment nih.govsigmaaldrich.com. Studies have investigated the influence of reaction conditions, such as solvent and temperature, on the selectivity of this reaction nih.govsigmaaldrich.com.

Using the Perrier addition procedure, where acetyl chloride and aluminum chloride are pre-mixed, with stoichiometric amounts of reagents in boiling 1,2-dichloroethane (B1671644), monoacetylation of 3,3'-dimethylbiphenyl (3,3'-dmbp) can yield 4-acetyl-3,3'-dimethylbiphenyl almost quantitatively nih.govsigmaaldrich.com. This represents a significant improvement over previously reported yields nih.govresearchgate.net.

Diacetylation can be achieved by altering the molar ratio of the reactants. When a molar ratio of substrate:AcCl:AlCl₃ of 1:4:4 or 1:6:6 is used in boiling 1,2-dichloroethane, the reaction produces 4,4'- and 4,6'-diacetyl-3,3'-dimethylbiphenyl with a total yield approaching 100% nih.gov. The resulting acetyl derivatives can be further converted to their corresponding carboxylic acids through hypochlorite oxidation nih.govsigmaaldrich.com. Density Functional Theory (DFT) calculations suggest that mono- and diacetylation proceed through different mechanisms nih.govsigmaaldrich.comresearchgate.net.

Table 1: Conditions and Products of Friedel-Crafts Acetylation of 3,3'-Dimethylbiphenyl

| Product | Molar Ratio (Substrate:AcCl:AlCl₃) | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Acetyl-3,3'-dimethylbiphenyl | 1:1:1 | 1,2-dichloroethane | Boiling | Nearly 100% |

| 4,4'-Diacetyl-3,3'-dimethylbiphenyl | 1:4:4 or 1:6:6 | 1,2-dichloroethane | Boiling | Part of ~100% total |

Dimethylbiphenyl-4,4'-dicarboxylate is a valuable monomer for the synthesis of high-performance polyesters. Its production from 4,4'-dimethylbiphenyl (DMBP) typically involves a two-step process: the oxidation of DMBP to 4,4'-biphenyldicarboxylic acid (BPDA), followed by esterification cdc.gov.

The oxidation of DMBP to BPDA can be successfully carried out using conditions analogous to the Mid-Century (MC) process for terephthalic acid production cdc.gov. This homogeneous catalytic oxidation uses a combination of cobalt, manganese, and bromine salts as the catalyst in an acetic acid solvent cdc.gov. The reaction is performed at elevated temperature and pressure, with dioxygen as the oxidant cdc.gov. A key adaptation for the solid DMBP is to melt it before co-feeding it with the oxygen/nitrogen mixture into the reactor, a process which has been demonstrated to produce BPDA with high purity (98.7%) cdc.gov.

Table 2: Key Parameters for the Synthesis of 4,4'-Biphenyldicarboxylic Acid (BPDA)

| Parameter | Value/Condition |

|---|---|

| Starting Material | 4,4'-Dimethylbiphenyl (DMBP) |

| Process | Mid-Century (MC) Process Conditions |

| Oxidant | Dioxygen (~8 mol% O₂/N₂) |

| Catalyst System | Co/Mn/Br salts in acetic acid |

| Temperature | ~195 °C |

| Pressure | ~20 bar |

4,4'-Diisocyano-3,3'-dimethylbiphenyl, also known as o-tolidine (B45760) diisocyanate (TODI), is an important monomer used in the production of high-performance polyurethane elastomers nisso-chem.de. The synthesis of diisocyanates like TODI is typically achieved through the phosgenation of the corresponding diamine. In this case, the precursor is 3,3'-dimethyl-4,4'-diaminobiphenyl (o-tolidine) cdc.gov.

The general industrial process involves reacting the diamine with phosgene (COCl₂) youtube.com. This reaction proceeds in two main steps. First, the amine reacts with phosgene at low temperatures in a solvent to form carbamyl chlorides and amine hydrochlorides lookchem.com. In the second step, this mixture is heated at higher temperatures with additional phosgene to yield the diisocyanate lookchem.com. The process requires careful handling of the highly toxic phosgene.

In recent years, phosgene-free methods for isocyanate synthesis have gained attention due to safety and environmental concerns. These alternative routes can involve processes like the Curtius rearrangement of acyl azides or the use of reagents like di-tert-butyl dicarbonate with poorly nucleophilic amines nih.govacs.org. While the phosgenation of o-tolidine remains a primary industrial route, these greener methodologies offer potential alternatives for the synthesis of TODI and other diisocyanates.

Schiff bases derived from diamines are a significant class of ligands in coordination chemistry, capable of forming stable complexes with various metal ions. The synthesis of Schiff base derivatives of 2,2'-diamino-4,4'-dimethyl-1,1'-biphenyl involves the condensation reaction between the diamine and an appropriate aldehyde, typically a salicylaldehyde derivative acs.org.

The reaction is generally carried out by reacting two equivalents of the substituted salicylaldehyde with one equivalent of 2,2'-diamino-4,4'-dimethyl-1,1'-biphenyl acs.org. This synthesis can be performed under reflux conditions. The resulting tetradentate Schiff base ligands, which possess N₂O₂ donor sets, can then be used to form complexes with metal acetates, such as those of copper, iron, and zinc acs.org. The characterization of these novel Schiff bases and their metal complexes is typically confirmed using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, IR, and UV-Vis spectroscopy, as well as elemental analysis acs.org.

Table 3: Examples of Salicylaldehyde Derivatives Used in Schiff Base Synthesis

| Salicylaldehyde Derivative |

|---|

| 5-tert-butyl-salicylaldehyde |

| 3,5-dinitro-salicylaldehyde |

| 3,5-dibromo-salicylaldehyde |

| 3-tert-butyl-salicylaldehyde |

| 3,5-diiodo-salicylaldehyde |

| 5-nitro-salicylaldehyde |

Iii. Chemical Transformations and Reaction Mechanisms of Dimethylbiphenyls

Oxidation Reactions and Pathways

Liquid-Phase Oxidation of 3,4-Dimethylbiphenyl (B1359905) to Dicarboxylic Acids

The liquid-phase oxidation of 3,4-dimethylbiphenyl is a significant pathway for the synthesis of biphenyl-3,4-dicarboxylic acid. Research has shown that when 3,4-dimethylbiphenyl undergoes oxidation in the liquid phase using oxygen in an acetic acid solvent and in the presence of a cobalt bromide catalyst, the methyl group at the para position is preferentially oxidized. researchgate.net This selective oxidation ultimately leads to the formation of biphenyl-3,4-dicarboxylic acid as the final product. researchgate.net This conversion is of interest as dicarboxylic acid derivatives of dimethylbiphenyls are explored for various applications, including their potential use in the development of polymers and as intermediates in the synthesis of other valuable chemical compounds. nih.govgoogle.com

Selective Photoxygenation of 4,4'-Dimethylbiphenyl (B165725) to Benzyl Aldehyde Derivatives

The selective photooxygenation of 4,4'-dimethylbiphenyl presents a method for producing valuable benzaldehyde (B42025) derivatives. In a process utilizing visible light and a photocatalyst, 4,4'-dimethylbiphenyl can be converted into 4-(4'-methylphenyl)benzaldehyde. acs.org Further photo-irradiation can lead to the subsequent oxygenation of this initial product to form 4,4'-diformylbiphenyl. acs.org The photocatalytic cycle involves the generation of reactive radical intermediates, which have been detected through techniques such as laser flash photolysis and electron spin resonance (ESR) measurements. acs.org This selective oxidation highlights a controlled method for functionalizing the methyl groups of 4,4'-dimethylbiphenyl.

Dimeric Oxidation Products of p-Cymene-2,3-diol, including Dimethylbiphenyl Structures

The oxidation of p-cymene-2,3-diol, a natural compound, can lead to the formation of dimeric structures that include dimethylbiphenyl cores. nih.govscience.gov Studies have identified two such dimers: 3,4,3',4'-tetrahydroxy-5,5'-diisopropyl-2,2'-dimethylbiphenyl and 3',4'-dihydroxy-5,5'-diisopropyl-2,2'-dimethylbiphenyl-3,4-dione. nih.govacs.org The formation of these biphenyl (B1667301) compounds is believed to occur through a radical dimerization process. mdpi.com This begins with the oxygen-catalyzed formation of radicals from the monoterpene molecules, followed by electron migration and subsequent dimerization to create the biphenyl linkage. mdpi.com The characterization of these dimeric products has been achieved through methods like HPLC-ESI-MS, as well as NMR spectroscopy. nih.govacs.org

Acetylation and Functionalization Studies

Reactivity-Selectivity in Friedel-Crafts Acetylation of 3,3'-Dimethylbiphenyl (B1664587)

The Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl is a key reaction for introducing acetyl groups onto the aromatic rings, leading to the formation of aromatic ketones. nih.govcore.ac.uk The selectivity of this reaction is influenced by factors such as the solvent and temperature. nih.gov Research has demonstrated that conducting the monoacetylation of 3,3'-dimethylbiphenyl using the Perrier addition procedure in boiling 1,2-dichloroethane (B1671644) can result in an almost quantitative yield of 4-acetyl-3,3'-dimethylbiphenyl. nih.gov The acetyl derivatives of 3,3'-dimethylbiphenyl are valuable intermediates, as they can be further oxidized to produce dicarboxylic acids. nih.gov

Table 1: Products of Friedel-Crafts Acetylation of 3,3'-Dimethylbiphenyl

| Reactant | Acetylating Agent | Catalyst | Solvent | Major Product(s) | Reference |

| 3,3'-Dimethylbiphenyl | Acetyl chloride | Aluminum chloride | 1,2-Dichloroethane (boiling) | 4-Acetyl-3,3'-dimethylbiphenyl | nih.gov |

| 3,3'-Dimethylbiphenyl | Acetyl chloride (excess) | Aluminum chloride (excess) | 1,2-Dichloroethane (boiling) | 4,4'-Diacetyl-3,3'-dimethylbiphenyl, 4,6'-Diacetyl-3,3'-dimethylbiphenyl | nih.gov |

Mechanisms of Mono- and Diacetylation

Studies involving density functional theory (DFT) calculations have suggested that the mono- and diacetylation of 3,3'-dimethylbiphenyl proceed through different mechanisms. nih.govresearchgate.net The high selectivity observed in monoacetylation, which favors the formation of the 4-acetyl derivative, is thought to involve a bulky electrophile, such as an acetyl chloride-aluminum chloride complex (AcCl:AlCl₃) or larger aggregates. nih.gov This steric hindrance disfavors acetylation at the more crowded 6-position. nih.gov

In contrast, the diacetylation of the already deactivated 4-acetyl-3,3'-dimethylbiphenyl is less selective. nih.gov It is proposed that this reaction proceeds through a smaller, more reactive electrophile, the acetyl cation (CH₃CO⁺). nih.gov This allows for the formation of both 4,4'- and 4,6'-diacetyl derivatives. nih.gov DFT calculations have also indicated that the complexation of intermediates and products with aluminum chloride does not appear to be a determining factor in the reaction mechanism. nih.gov

Table 2: Proposed Electrophiles in the Acetylation of 3,3'-Dimethylbiphenyl

| Reaction | Proposed Electrophile | Rationale for Selectivity | Reference |

| Monoacetylation | Acetyl chloride-aluminum chloride complex (AcCl:AlCl₃) or larger agglomerates | Bulky electrophile leads to high selectivity for the less sterically hindered position. | nih.gov |

| Diacetylation | Acetyl cation (CH₃CO⁺) | Smaller, more reactive electrophile leads to less selective acetylation of the deactivated substrate. | nih.gov |

Methylation Reactions

The addition of a methyl group to a methylbiphenyl scaffold is a critical industrial reaction, often catalyzed by zeolites to control the position of the incoming substituent. This shape-selectivity is paramount for producing specific isomers like 4,4'-dimethylbiphenyl, a valuable monomer for high-performance polymers.

The synthesis of 4,4'-dimethylbiphenyl (4,4'-DMBP) via the methylation of 4-methylbiphenyl (B165694) (4-MBP) with methanol (B129727) is a prominent example of shape-selective catalysis. The choice of catalyst, particularly the type and modification of zeolites, is crucial in directing the reaction towards the desired para-isomer.

Zeolites such as HY, HM, and H-Beta, which possess 12-membered ring structures, exhibit virtually no shape selectivity in this reaction. researchgate.net In contrast, HZSM-5, a zeolite with a 10-membered ring structure, demonstrates moderate selectivity for 4,4'-DMBP. researchgate.net The confinement provided by the narrower channels of HZSM-5 sterically hinders the formation of bulkier isomers, favoring the slim, linear 4,4'-DMBP product. wiley.com

To enhance the selectivity and yield, modifications to the HZSM-5 catalyst are employed. These modifications aim to passivate the external acid sites of the zeolite, which are non-selective and can promote undesired side reactions, such as the isomerization of 4-MBP to 3-methylbiphenyl. pku.edu.cn

Several modification strategies have proven effective:

Metal Oxide Modification: Modifying HZSM-5 with metal oxides like magnesium oxide (MgO) can dramatically increase the selectivity for 4,4'-DMBP. Studies have shown that an MgO-modified HZSM-5 catalyst can achieve a selectivity of up to 80%, a significant improvement from the 13% observed with the unmodified parent HZSM-5. researchgate.net Other metal oxides such as CaO, SrO, BaO, and ZnO have also been investigated for this purpose. wiley.com

Phosphorus Modification: The use of inorganic phosphorus compounds, such as ammonium (B1175870) hydrogen phosphate, to modify HZSM-5 has also been shown to improve selectivity, reaching as high as 65%. researchgate.net

Hydrothermal Treatment: Treating HZSM-5 with steam at high temperatures (hydrothermal treatment) is another effective method. This process can improve the selectivity for 4,4'-DMBP to around 70%. researchgate.net When followed by leaching with hydrochloric acid (HCl), this treatment also enhances the stability of the catalyst. researchgate.net

Supercritical Conditions: Performing the reaction with supercritical methanol over catalysts like SAPO-11 has been reported to achieve up to 87% selectivity for 4,4'-DMBP.

The table below summarizes the effect of different catalyst modifications on the selectivity of the methylation of 4-methylbiphenyl.

| Catalyst System | Reactants | Selectivity for 4,4'-DMBP (%) | Reference |

| Unmodified HZSM-5 | 4-Methylbiphenyl + Methanol | 13 | researchgate.net |

| MgO-modified HZSM-5 | 4-Methylbiphenyl + Methanol | 80 | researchgate.net |

| Hydrothermally Treated HZSM-5 | 4-Methylbiphenyl + Methanol | 70 | researchgate.net |

| Phosphorus-modified HZSM-5 | 4-Methylbiphenyl + Methanol | 65 | researchgate.net |

| SAPO-11 | 4-Methylbiphenyl + Supercritical Methanol | 87 |

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of zeolite-catalyzed reactions at the molecular level. Methods such as the "our own-N-layered integrated molecular orbital + molecular mechanics" (ONIOM) approach and Density Functional Theory (DFT) have been applied to study the shape-selective methylation of 4-methylbiphenyl inside the pores of H-ZSM-5. pku.edu.cn222.29.81

These computational studies help to understand how the zeolite framework steers the reaction to favor specific products. The mechanism involves the interaction of the reactants, 4-methylbiphenyl and methanol, with the acidic sites within the zeolite pores. The confined space of the zeolite channels imposes steric constraints that influence the geometry of the transition state. wiley.com For the formation of 4,4'-dimethylbiphenyl, a "slim" transition state is required to fit within the narrow channels, thus promoting its selective synthesis. wiley.com

Hydrolysis and Degradation Pathways of Dimethylbiphenyl Derivatives

Dimethylbiphenyls can be functionalized with various reactive groups, leading to derivatives with specific industrial applications. The stability and degradation of these derivatives, particularly in the presence of water, are critical aspects of their chemical profile.

3,3'-Dimethylbiphenyl-4,4'-diyl diisocyanate, also known as o-Tolidine (B45760) Diisocyanate (TODI), is a highly reactive aromatic diisocyanate used in the production of polyurethanes. 222.29.81 A defining characteristic of TODI is its rapid reaction with water.

The isocyanate (-NCO) groups are highly susceptible to nucleophilic attack by water, leading to a rapid hydrolysis reaction. This process transforms the diisocyanate into the corresponding diamine, 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine (also known as o-tolidine or TODA), and releases carbon dioxide. nih.gov222.29.81

The hydrolysis of TODI is remarkably fast under various conditions. In one study, TODI was found to be completely hydrolyzed within 30 minutes at both 25°C and 50°C across a pH range of 4 to 9. nih.gov At a neutral pH of 7, complete hydrolysis occurred within 29 hours at 25°C and was further accelerated to just 2.5 hours at 50°C. nih.gov Due to this high reactivity with water, determining properties like water solubility experimentally is not technically feasible. This instability is a crucial consideration in the handling, storage, and application of TODI, as exposure to moisture will lead to its degradation into the diamine. 222.29.81

The table below details the hydrolysis times for 3,3'-Dimethylbiphenyl-4,4'-diyl Diisocyanate under different conditions.

| Temperature | pH | Time for Complete Hydrolysis | Reference |

| 25 °C | 4 and 9 | 30 minutes | nih.gov |

| 50 °C | 4 and 9 | 30 minutes | nih.gov |

| 25 °C | 7 | 29 hours | nih.gov |

| 50 °C | 7 | 2.5 hours | nih.gov |

Iv. Advanced Applications and Materials Science Pertaining to Dimethylbiphenyls

Polymer and Material Precursors

Dimethylbiphenyls serve as crucial building blocks for a range of high-performance polymers, where their isomeric structure dictates the properties of the final material.

Dimethylbiphenyl (DMBP) compounds are valuable intermediates in the manufacturing of commercially significant products such as polyesters and plasticizers for polymers like PVC. google.com The general process involves the oxidation of DMBP to yield the corresponding mono- or dicarboxylic acid, which is then esterified with a long-chain alcohol to produce an ester plasticizer. google.com For specific applications, maximizing the yield of 3,4'- and 4,4'-dimethylbiphenyl (B165725) isomers is particularly important. google.com

An alternative approach to producing dialkyl diphenate esters, which are used as plasticizers, involves the hydroalkylation of toluene (B28343) or xylene, followed by the dehydrogenation of the resulting product. epo.org This method yields a mixture of dimethylbiphenyl isomers, including significant amounts of 3,3'-, 3,4'-, and 4,4'-dimethylbiphenyls, making the mixture a suitable precursor for biphenyl-ester-based plasticizers. epo.org The oxidation products of 3,4'-dimethylbiphenyl can undergo esterification with long-chain alcohols, a key step in producing ester plasticizers that enhance the flexibility and durability of materials like polyvinyl chloride.

| Dimethylbiphenyl Isomer | Precursor to | Application |

| This compound | Biphenyl-3,4'-dicarboxylic acid | Polyesters, Plasticizers |

| 4,4'-Dimethylbiphenyl | Biphenyl-4,4'-dicarboxylic acid | Polyesters, Plasticizers |

| 3,3'-Dimethylbiphenyl (B1664587) | Biphenyl-3,3'-dicarboxylic acid | Plasticizers |

This table summarizes the role of different dimethylbiphenyl isomers as precursors for polyesters and plasticizers.

3,3'-Dimethyl-4,4'-biphenylene diisocyanate, also known as o-Tolidine (B45760) diisocyanate (TODI), is a key component in the production of high-performance polyurethane elastomers. theoremchem.comnisso-chem.de These elastomers exhibit excellent heat and hydrolysis resistance, along with superior mechanical properties, making them suitable for demanding applications. nisso-chem.de The significant steric hindrance in the TODI molecule contributes to a longer pot life of the prepolymer, which facilitates easier handling during manufacturing compared to other diisocyanates like NDI. nisso-chem.de

TODI-based polyurethanes are utilized in a variety of applications, including:

Automotive Industry : In components like bumpers and shock absorbers. johnson-fine.com

Industrial Uses : For manufacturing belts, rolls, and casters. nisso-chem.de

Sealing Applications : Such as oil seals and piston rings. nisso-chem.de

Medical Devices : Including artificial organs. nisso-chem.de

The production of polyurethane microporous elastomers using TODI as the isocyanate component results in materials with improved heat and wear resistance, making them ideal for high-strength damping elements that endure dynamic fatigue. google.com

| Property | Description |

| Chemical Name | 3,3'-Dimethyl-4,4'-biphenylene diisocyanate (TODI) |

| CAS Number | 91-97-4 |

| Molecular Weight | 264.27 g/mol |

| Appearance | White crystalline solid |

| NCO Content | 31.8% |

This table provides key properties of 3,3'-Dimethyl-4,4'-biphenylene diisocyanate (TODI).

In the quest for more sustainable chemical production, significant research has been dedicated to developing biobased routes to platform chemicals. acs.org A renewable pathway to produce 4,4'-dimethylbiphenyl (4,4'-DMBP) from biomass has been identified, offering a sustainable alternative to petroleum-based synthesis. acs.orgacs.org This process is a promising development for the sustainable manufacturing of polyesters. researchgate.net

The biobased synthesis of 4,4'-DMBP typically involves a two-step process:

Oxidative Coupling of 2-Methylfuran (B129897) (2-MF) : 2-Methylfuran, which can be derived from biomass, undergoes oxidative coupling to form 5,5'-dimethyl-2,2'-bifuran (DMBF). acs.orgacs.org

Tandem Diels-Alder and Dehydration : The resulting DMBF reacts with ethylene (B1197577) (which can also be sourced from bioethanol) in a tandem Diels-Alder and dehydration reaction to produce 4,4'-DMBP. acs.orgacs.org

Recent advancements have focused on intensifying these reaction conditions to improve yields and scalability. acs.org For instance, using a La(OTf)₃ catalyst in the Diels-Alder-dehydration step has been shown to increase the yield of 4,4'-DMBP while reducing the required reaction temperature. acs.org The bio-derived 4,4'-DMBP can then be oxidized to biphenyl-4,4'-dicarboxylic acid (BPDA) and subsequently esterified to produce polymer-grade dimethyl biphenyl-4,4'-dicarboxylate (BPDC), a monomer for high-performance polymers. acs.org

| Step | Reactants | Product | Significance |

| 1 | 2-Methylfuran (from biomass) | 5,5'-Dimethyl-2,2'-bifuran (DMBF) | Utilizes a renewable feedstock. |

| 2 | DMBF, Ethylene (from bioethanol) | 4,4'-Dimethylbiphenyl (4,4'-DMBP) | Creates a fully renewable pathway to DMBP. |

This table outlines the two-step biobased synthesis of 4,4'-Dimethylbiphenyl.

Dimethylbiphenyl dicarboxylic acids are crucial monomers in the synthesis of high-performance polymers, particularly liquid crystalline polyesters. Biphenyl-4,4'-dicarboxylic acid (BPDA), derived from the oxidation of 4,4'-dimethylbiphenyl, is a key component in producing linear long-chain polymers through polycondensation reactions. These polymers exhibit enhanced thermal stability and mechanical properties.

A notable example is the synthesis of a nematic fully aromatic polyester, poly(p-phenylene 3,4'-bibenzoate), through the melt acidolysis polymerization of hydroquinone (B1673460) with biphenyl-3,4'-bibenzoate. rsc.org This demonstrates the utility of asymmetrically substituted biphenyl (B1667301) dicarboxylic acids in creating novel liquid crystalline polymers.

Furthermore, 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA) is being explored as a sustainable and biodegradable alternative to 4,4'-dibenzoic acid for producing high-performance polymers. jk-sci.com Polyesters synthesized from 2,2'-dimethylbiphenyl-4,4'-diol and aliphatic diacid chlorides have also been studied, with their properties being influenced by the length of the aliphatic spacer. kpi.ua

| Dicarboxylic Acid | Derived From | Polymer Application |

| Biphenyl-4,4'-dicarboxylic acid | 4,4'-Dimethylbiphenyl | High-performance polyesters, Liquid crystal polymers |

| Biphenyl-3,4'-dicarboxylic acid | This compound | Nematic fully aromatic polyesters |

| 2,2'-Dimethylbiphenyl-4,4'-dicarboxylic acid | 2,2'-Dimethylbiphenyl | Aromatic-aliphatic polyesters |

| 2,3,3',4'-Biphenyltetracarboxylic dianhydride | - | Transparent, heat-resistant polyimides |

This table highlights various dimethylbiphenyl dicarboxylic acids and their applications in high-performance polymers.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The rigid and well-defined structures of dimethylbiphenyl derivatives make them excellent candidates for use as organic linkers in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

4,4'-Dimethylbiphenyl and its derivatives, particularly biphenyl-4,4'-dicarboxylic acid (BPDC), are widely used as organic linkers in the construction of MOFs. acs.org These frameworks are crystalline materials with porous structures, making them suitable for applications in gas storage, separation, and catalysis.

The length and rigidity of the BPDC linker allow for the formation of MOFs with large pores and high surface areas, which can enhance their performance in various applications. mdpi.com For example, nickel-based MOFs synthesized using BPDC as the organic linker have shown promise for use in high-performance supercapacitors. mdpi.comresearchgate.net The synthesis is often carried out via a one-step hydrothermal method where the pore size of the resulting Ni-BPDC-MOF can be tuned by adjusting the synthesis temperature. mdpi.comresearchgate.net

MOFs constructed from BPDC have also been investigated for selective gas adsorption, particularly for CO₂ capture. rsc.org Additionally, MOFs based on 2,2'-dimethylbiphenyl-4,4'-dicarboxylic acid have been synthesized, demonstrating the versatility of dimethylbiphenyl derivatives in creating diverse MOF structures. researchgate.net

| MOF Component | Role | Application |

| Biphenyl-4,4'-dicarboxylic acid (BPDC) | Organic Linker | Gas storage, Catalysis, Supercapacitors |

| 2,2'-Dimethylbiphenyl-4,4'-dicarboxylic acid | Organic Linker | Coordination polymers with varied topologies |

| Nickel ions | Metal Node | Supercapacitors |

This table summarizes the components and applications of MOFs derived from dimethylbiphenyls.

Dimethylbiphenyl-Based Ligands in Coordination Polymer Development

Coordination polymers (CPs) are a class of materials constructed from metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional networks. The properties of these materials are highly dependent on the geometry of the metal ion and the structure of the organic linker. Biphenyl derivatives, including dimethylbiphenyls, are frequently employed as ligands due to their rigidity and ability to be functionalized with coordinating groups like carboxylates.

While direct use of this compound as a ligand is not extensively documented, its isomers, particularly in their dicarboxylic acid forms, are key components in the synthesis of novel CPs. For example, 2,2′-dimethylbiphenyl-4,4′-dicarboxylic acid (H₂DMBDA) has been used to construct mixed-ligand coordination polymers. researchgate.net In these structures, the dimethylbiphenyl dicarboxylate ligand bridges metal centers, while co-ligands like 4,4′-bipyridine (bpy) or imidazole (B134444) (Im) complete the coordination sphere of the metal ions. researchgate.net

Two such examples obtained under hydrothermal conditions include:

[Co(DMBDA)(bpy)]n : This polymer features a novel (4,6)-connected network. researchgate.net

[Zn(DMBDA)(Im)]n : This compound exhibits a 4-connected network with an NbO-type topology. researchgate.net

These examples represent some of the rare coordination polymers built using 2,2′-dimethylbiphenyl-4,4′-dicarboxylic acid, demonstrating the utility of dimethylbiphenyl backbones in creating diverse structural motifs. researchgate.net The rotation of the biphenyl rings allows the ligands to adapt to the coordination preferences of different metal ions. nih.gov The general approach often involves the solvothermal reaction of a metal(II) salt with a functionalized biphenyl ligand. acs.org The resulting frameworks can range from simple 1D chains to complex 3D metal-organic frameworks (MOFs) with unique topologies and, in some cases, interpenetrated networks. nih.gov

Table 1: Examples of Coordination Polymers from Dimethylbiphenyl Derivatives

| Compound Formula | Dimethylbiphenyl Ligand | Metal Ion | Co-Ligand | Resulting Topology/Structure |

|---|---|---|---|---|

| [Co(DMBDA)(bpy)]n | 2,2′-dimethylbiphenyl-4,4′-dicarboxylic acid (DMBDA) | Cobalt (Co) | 4,4′-bipyridine (bpy) | (4,6)-connected network |

| [Zn(DMBDA)(Im)]n | 2,2′-dimethylbiphenyl-4,4′-dicarboxylic acid (DMBDA) | Zinc (Zn) | Imidazole (Im) | 4-connected NbO-type |

Data sourced from ResearchGate. researchgate.net

Liquid Crystal and Dye Applications

The rigid biphenyl structure is a common mesogen, or core unit, in liquid crystal molecules. The addition of methyl groups and other functionalities to the biphenyl core allows for the fine-tuning of properties such as mesophase range and type. Furthermore, amino-derivatives of dimethylbiphenyls serve as crucial intermediates for producing widely used synthetic dyes.

Acetyl derivatives of 3,3'-dimethylbiphenyl (3,3'-dmbp) are recognized for their potential applications in the field of liquid crystals and polymers. nih.govcore.ac.uk The synthesis of these derivatives is typically achieved through Friedel-Crafts acetylation, a process that introduces an acetyl group onto the aromatic rings. nih.gov

Research into the monoacetylation of 3,3'-dmbp has shown that reaction conditions, such as solvent and temperature, can selectively control the position of acetylation. nih.gov Using the Perrier addition procedure with stoichiometric amounts of reagents in boiling 1,2-dichloroethane (B1671644), 4-Acetyl-3,3'-dimethylbiphenyl (4-Ac-3,3'-dmbp) can be formed in nearly quantitative yields. nih.gov Further acetylation using an excess of reagents leads to diacetylated products. nih.gov

Table 2: Friedel-Crafts Acetylation Products of 3,3'-Dimethylbiphenyl

| Product | Reactant Ratio (Substrate:AcCl:AlCl₃) | Solvent | Key Finding |

|---|---|---|---|

| 4-Ac-3,3'-dmbp (monoacetyl) | Stoichiometric | Boiling 1,2-dichloroethane | Almost quantitative yield |

| 4,4'- and 4,6'-diacetyl-3,3'-dmbp | 1:4:4 or 1:6:6 | Boiling 1,2-dichloroethane | Total yield close to 100% |

Data sourced from PubMed. nih.gov

These acetylated compounds serve as intermediates for more complex molecules. For instance, 3,3'-dimethyl-4,4'-biphenylene diisocyanate (TODI), a derivative of 3,3'-dimethylbiphenyl, has been used to synthesize thermotropic liquid crystalline polyurethanes, which exhibit a nematic phase over a wide temperature range. researchgate.net

Dimethylbiphenyl derivatives are important intermediates in the production of colorants, particularly azo dyes. atamanchemicals.com Azo dyes, which constitute 60-70% of all commercial dyes, are organic compounds characterized by the functional group R−N=N−R′, where R and R' are typically aryl groups. wikipedia.org They are synthesized via a diazotization reaction followed by a coupling reaction. nih.gov

The compound 3,3'-dimethylbenzidine (also known as o-tolidine), which is the 4,4'-diamino derivative of 3,3'-dimethylbiphenyl, is a key commercial aromatic amine used for producing soluble azo dyes and insoluble pigments. atamanchemicals.com These colorants find widespread use in the textile, leather, and paper industries. atamanchemicals.com

The synthesis process involves converting the two amino groups of 3,3'-dimethylbenzidine into diazonium salts. This bis-diazonium salt then acts as an electrophile that couples with other electron-rich aromatic compounds (coupling components) to form the extended conjugated system of an azo dye molecule. atamanchemicals.comnih.gov The specific chemical nature of the coupling component determines the final color and properties of the dye.

V. Analytical and Computational Methodologies in Dimethylbiphenyl Research

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of 3,4'-Dimethylbiphenyl and its isomers. libretexts.orgbjbms.org Given that the synthesis of dimethylbiphenyls often results in a mixture of isomers (e.g., 3,3'-, 4,4'-, and this compound), HPLC's high resolving power is crucial for isolating the specific 3,4'-isomer for further study or to ensure the purity of a sample. researchgate.net

The most common mode of HPLC used for this purpose is reverse-phase (RP-HPLC). libretexts.orgsielc.com In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. scielo.brscielo.br The separation mechanism is based on the differential partitioning of the isomers between the stationary and mobile phases. Due to subtle differences in their polarity and hydrophobicity arising from the varied positions of the methyl groups, each isomer interacts with the stationary phase differently, leading to distinct retention times and, thus, effective separation. libretexts.org

For instance, a method for analyzing biphenyls and their metabolites has been developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. scielo.brscielo.br While this specific method was for biphenyl (B1667301) and its hydroxylated metabolites, a similar principle applies to separating dimethylbiphenyl isomers. The mobile phase composition can be adjusted (isocratic or gradient elution) to optimize the resolution between the closely eluting this compound and other isomers. scielo.br Quantification is typically achieved using a UV detector, as the biphenyl system possesses a strong chromophore, or more advanced detectors like a Diode-Array Detector (DAD) or Mass Spectrometry (MS) for enhanced specificity and sensitivity. bjbms.orgscielo.brmsu.edu

Table 1: Illustrative HPLC Method Parameters for Biphenyl Compound Analysis This table is a representative example based on methods used for similar compounds.

| Parameter | Specification | Purpose |

| Column | Reverse-Phase C18 (e.g., Luna C18) | Provides a nonpolar stationary phase for hydrophobic interactions. scielo.brscielo.br |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 70:30 v/v) | Polar mobile phase to elute compounds. The ratio is optimized for resolution. scielo.br |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects retention time and peak shape. scielo.br |

| Detection | UV-Vis Detector (e.g., at 254 nm) or DAD | Quantifies the analyte based on its ultraviolet absorbance. scielo.br |

| Temperature | Ambient or controlled (e.g., 30 °C) | Affects viscosity and separation efficiency. |

| Injection Vol. | 10-20 µL | The volume of the sample introduced into the system. |

This analytical rigor is essential for applications where isomeric purity is paramount, such as in the synthesis of high-performance polymers or liquid crystals, where even small amounts of the wrong isomer can drastically alter the material's properties. researchgate.netresearchgate.net

Computational Chemistry and Modeling

Computational chemistry provides powerful tools to predict and understand the properties and reactivity of this compound at an electronic level, complementing experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. github.ioepfl.ch It is widely applied in dimethylbiphenyl research to determine optimized molecular geometries, calculate relative energies, and predict the stability of different isomers and their reaction intermediates. researchgate.net

In the context of this compound, DFT calculations can predict key geometric parameters like bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This dihedral angle is particularly important as it influences the degree of π-conjugation between the rings, which in turn affects the molecule's electronic properties.

DFT is also instrumental in comparing the thermodynamic stabilities of the different dimethylbiphenyl isomers (e.g., 3,4'-, 3,3'-, and 4,4'-). By calculating the total electronic energy of the optimized structure for each isomer, researchers can rank them in order of stability. Such studies have found that the relative stabilities can influence product distributions in isomerization reactions. researchgate.net For example, DFT has been used to study the relative stabilities of the isomeric products and corresponding σ-complexes in the Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl (B1664587), indicating that the reaction follows different mechanisms for mono- and diacetylation. researchgate.net These calculations often employ hybrid functionals, such as B3LYP, in combination with a suitable basis set (e.g., 6-31G(d)) to provide a balance between accuracy and computational cost. uni-muenchen.de

Table 2: Representative Data from DFT Stability Analysis of Dimethylbiphenyl Derivatives This table is illustrative of the type of data generated in DFT studies.

| Compound/Intermediate | DFT Functional/Basis Set | Calculated Relative Energy (kcal/mol) | Key Finding |

| 4-Acetyl-3,3'-dmbp | B3LYP/6-31G(d) | 0.00 (Reference) | Most stable mono-acetylated product. researchgate.net |

| 6-Acetyl-3,3'-dmbp | B3LYP/6-31G(d) | +2.5 | Less stable than the 4-acetyl isomer. researchgate.net |

| 4,4'-Diacetyl-3,3'-dmbp | B3LYP/6-31G(d) | 0.00 (Reference) | One of the major di-acetylated products. researchgate.net |

| 4,6'-Diacetyl-3,3'-dmbp | B3LYP/6-31G(d) | +0.4 | Slightly less stable than the 4,4'-diacetyl isomer. researchgate.net |

Derivatives of this compound are being explored for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). um.edu.my Quantum chemical methods, including DFT and Time-Dependent DFT (TD-DFT), are essential for predicting their electronic and optical properties. physchemres.org

These studies calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides an estimate of the excitation energy and influences the color of light emission or the range of light absorption. um.edu.myphyschemres.org For instance, research on carbazole-thiophene structures linked by a dimethylbiphenyl core has shown how the connectivity and nature of the core group can tune these energy levels and the resulting bandgap. um.edu.my

Furthermore, these calculations can predict absorption and emission spectra, which can be compared with experimental UV-Vis and fluorescence spectroscopy. um.edu.my By modeling how structural modifications to the this compound scaffold affect these properties, researchers can rationally design new materials with desired optoelectronic characteristics, such as high triplet energies for use as host materials in blue phosphorescent OLEDs. acs.orguni-bayreuth.de

For complex chemical systems, such as reactions occurring within the confined spaces of a catalyst, full quantum mechanical calculations can be computationally prohibitive. The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method offers a solution. researchgate.netgaussian.com ONIOM is a hybrid method that divides a large molecular system into layers, treating the most critical part (e.g., the reactants and the catalyst's active site) with a high-level quantum mechanics method (like DFT), while the less critical, surrounding part (e.g., the bulk of the catalyst framework) is treated with a lower-level, less computationally expensive method like molecular mechanics. researchgate.net

This approach has been successfully applied to study the reaction mechanism of the shape-selective methylation of 4-methylbiphenyl (B165694) with methanol (B129727) within H-ZSM-5 zeolite pores to produce dimethylbiphenyls. pku.edu.cnpku.edu.cn In such a study, the this compound precursor and the immediate atoms of the zeolite active site would form the high-level layer, while the rest of the zeolite structure would be the low-level layer. Using the ONIOM(DFT:MM) method, researchers can model the reaction pathways, calculate the activation energies for the formation of different isomers, and understand how the catalyst's structure directs the reaction towards a specific product, such as 4,4'-dimethylbiphenyl (B165725). pku.edu.cn This provides invaluable insight into how to optimize catalyst design and reaction conditions to improve the selectivity for desired products like this compound or its isomers. pku.edu.cnpku.edu.cn

Vi. Environmental and Health Considerations of Dimethylbiphenyls

Occurrence and Detection in Environmental Samples

Dimethylbiphenyls have been identified as environmental contaminants, particularly in industrially impacted areas. Their detection often relies on advanced analytical techniques capable of identifying a wide range of chemical compounds in complex environmental matrices.

Coking operations are a known source of soil contamination with various polycyclic aromatic compounds (PACs). Recent studies utilizing advanced screening methods have revealed the presence of several dimethylbiphenyl isomers in the soil of these industrial sites, suggesting they are underestimated contaminants from such operations. cdc.govpudchem.com

A 2022 study investigating soil pollution at a typical coking plant in China employed a comprehensive screening workflow to characterize contaminants. cdc.gov This analysis identified a total of 122 chemicals in the soil samples. cdc.govpudchem.com Among these were several alkyl biphenyl (B1667301) compounds whose presence was previously underestimated, including 4,4'-dimethylbiphenyl (B165725) and 3,3'-dimethylbiphenyl (B1664587). cdc.govpudchem.com The study highlighted that these compounds are part of a complex mixture of pollutants found at such sites, which also includes polycyclic aromatic hydrocarbons (PAHs), alkyl PAHs, and phthalates. cdc.gov The concentration and number of these pollutants were found to vary with soil depth, with soil extracts from 20-40 cm deep exhibiting the highest toxicity in bioassays. cdc.gov

Table 1: Alkyl Biphenyls and Other Contaminants Detected in Coking Plant Soil

| Compound Class | Examples Detected |

|---|---|

| Alkyl Biphenyls | 4,4'-dimethylbiphenyl, 3,3'-dimethylbiphenyl, 4-methyl-1,1'-biphenyl, 2,2',5,5'-tetramethyl-1,1'-biphenyl |

| Oxygenated PAHs | naphtho[2,1-b]furan, 9H-fluoren-9-one |

| PAHs | Various parent polycyclic aromatic hydrocarbons |

| Alkyl PAHs | Various alkylated polycyclic aromatic hydrocarbons |

| Phthalates | Various phthalate (B1215562) esters |

Source: cdc.govpudchem.com

The identification of dimethylbiphenyls in coking plant soil was made possible by non-target and suspect screening analysis (NTA and SSA). cdc.gov These powerful techniques utilize high-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC) or liquid chromatography (LC), to detect a broad range of chemicals in a sample without pre-selecting specific analytes. industrialchemicals.gov.aucovestro.com

Suspect Screening Analysis (SSA) involves searching the acquired data for a pre-defined list of "suspected" compounds that might be present in the sample. pmarketresearch.com This is often done using a personal compound database and library (PCDL). cdc.gov In the coking plant study, SSA confirmed the presence of 57 chemicals, including PAHs and phthalates. cdc.gov

Non-Target Screening (NTS) or Non-Targeted Analysis (NTA) is a more exploratory approach that aims to identify any detectable chemical in a sample, known or unknown. covestro.comcdc.gov This "discovery-based" method compares the obtained mass spectra against large, established libraries like the NIST library. cdc.govcovestro.com In the same study, NTA detected 88 chemicals from the NIST 17 library. cdc.gov

These methodologies are crucial for identifying emerging contaminants and providing a more comprehensive picture of pollution at industrial sites. cdc.govpmarketresearch.com They allow researchers to move beyond routine monitoring of known pollutants and discover previously overlooked substances like the various dimethylbiphenyl isomers. cdc.gov

Occupational Exposure and Safety Aspects of Derivatives

A key derivative of dimethylbiphenyl is 3,3'-dimethylbiphenyl-4,4'-diyl diisocyanate, also known as o-tolidine (B45760) diisocyanate (TODI). This compound is used in the production of high-performance polyurethane materials. pmarketresearch.com Its chemical properties, particularly the presence of two highly reactive isocyanate groups, give rise to significant occupational health concerns. pudchem.comhbm4eu.eu

Regulatory bodies and safety assessments have classified TODI as a hazardous chemical requiring careful management. pmarketresearch.com The European Chemicals Agency (ECHA) has a harmonised classification for TODI that includes "suspected of causing cancer" (Carc. 2, H351). bivda.org.ukeuropa.eu It is also classified as harmful if inhaled and very toxic to aquatic life with long-lasting effects. europa.eujohnson-fine.com

A primary characteristic of TODI is its high reactivity with water. industrialchemicals.gov.aueuropa.eu It hydrolyzes rapidly, particularly at neutral or alkaline pH, to form 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine (TODA), also known as o-tolidine. industrialchemicals.gov.aueuropa.eu This instability means that in many exposure scenarios, the risk may be associated with the hydrolysis product as much as the parent compound. europa.eu Due to its hazardous properties, TODI is subject to regulations such as the EU's REACH framework, which has classified its hydrolysis product, o-tolidine, as a substance of very high concern (SVHC). pmarketresearch.comhbm4eu.eu

Table 2: Hazard Classifications for 3,3'-Dimethylbiphenyl-4,4'-diyl Diisocyanate (TODI)

| Hazard Statement | Classification | Code |

|---|---|---|

| Carcinogenicity | Suspected of causing cancer | Carc. 2; H351 |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Resp. Sens. 1; H334 |

| Skin Sensitization | May cause an allergic skin reaction | Skin Sens. 1A; H317 |

| Acute Inhalation Toxicity | Harmful if inhaled | Acute Tox. 4; H332 |

| Aquatic Hazard (Acute) | Very toxic to aquatic life | Aquatic Acute 1; H400 |

| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects | Aquatic Chronic 1; H410 |

Source: bivda.org.ukeuropa.eu

Diisocyanates as a class are well-known occupational sensitizers, and TODI is no exception. industrialchemicals.gov.auhbm4eu.eu It is recognized as both a potent skin and respiratory sensitizer. industrialchemicals.gov.aubivda.org.uk

Skin Sensitization : In silico (computer model) predictions and a guinea pig maximisation test indicate that TODI has an "extreme" skin sensitization potential. industrialchemicals.gov.au The harmonised classification is Skin Sensitiser 1A, with a very low specific concentration limit (SCL) of ≥ 0.001%, meaning that products containing TODI above this level must be classified as skin sensitizers. industrialchemicals.gov.aubivda.org.uk

Respiratory Sensitization : TODI is classified as a Respiratory Sensitiser 1, meaning it may cause allergy or asthma-like symptoms if inhaled. industrialchemicals.gov.aubivda.org.uk This is a characteristic hazard for diisocyanates, which are a leading cause of occupational asthma. hbm4eu.euamericanchemistry.com Exposure to vapors or particulates in the workplace can lead to sensitization, where subsequent exposures, even at very low levels, can trigger severe asthmatic reactions. industrialchemicals.gov.au

Due to these risks, strict occupational hygiene measures, including engineering controls and personal protective equipment, are necessary when handling TODI. pudchem.comjohnson-fine.com

To ensure safety and regulatory compliance, analytical methods are required to quantify residual isocyanates and their corresponding amine degradation products in finished articles like polyurethane (PUR) foams and coatings. nih.gov A common and highly sensitive approach is liquid chromatography–tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

One established methodology involves the following steps:

Extraction and Derivatization of Isocyanates : The sample is extracted with a solvent, and the isocyanates are derivatized to form more stable compounds. A common derivatizing agent is di-n-butylamine (DBA). nih.govresearchgate.net

Extraction of Amines : The corresponding amines (formed from hydrolysis of the isocyanates) are extracted separately, often using methanol (B129727). nih.govresearchgate.net

Quantification : Both the derivatized isocyanates and the extracted amines are then quantified using LC-MS/MS. nih.govresearchgate.net This technique offers high selectivity and sensitivity, allowing for the detection of these compounds at very low levels (e.g., mg/kg). nih.gov

While one study noted that TODI was not soluble in the specific solvents used, this general method has been successfully applied to quantify other regulated isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) and their respective amines (toluenediamine and methylenedianiline) in various consumer and industrial products. nih.govnih.govresearchgate.net For airborne amines like o-toluidine, OSHA has methods involving collection on acid-treated filters, derivatization (e.g., with heptafluorobutyric acid anhydride), and analysis by gas chromatography. osha.gov

Biochemical and Toxicological Investigations

The environmental and health profile of dimethylbiphenyls, including 3,4'-dimethylbiphenyl, is understood through various biochemical and toxicological studies. These investigations explore how these compounds are metabolized in biological systems and their potential for causing toxicity.

The metabolism of biphenyl compounds is primarily mediated by the cytochrome P-450 (CYP) enzyme system. nih.gov For biphenyl and its derivatives, hydroxylation is a principal metabolic pathway. nih.gov In the case of dimethylbiphenyls, this often involves benzylic hydroxylation of the methyl groups. nih.gov

Studies on 4,4'-dimethylbiphenyl have been used to probe the active sites of specific P450 enzymes. For instance, research on CYP4B1 and CYP2B1 utilized 4,4'-dimethylbiphenyl to determine the dimensions of their active sites through the analysis of intramolecular deuterium (B1214612) isotope effects. nih.gov For CYP4B1, the deuterium isotope effect for the biphenyl derivative was substantially masked (k(H)/k(D) ≈ 1), suggesting that the rapid equilibration between the two methyl groups is impeded within the enzyme's restricted active site. nih.gov In contrast, for CYP2B1, significant suppression of the isotope effect only occurred with the biphenyl substrate, indicating its active site is more accommodating. nih.gov

The metabolism of derivatives such as 3,3'-dimethylbiphenyl-4,4'-diyl diisocyanate (TODI) has also been investigated. This compound is highly reactive in water and can hydrolyze to 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine (TODA). industrialchemicals.gov.aueuropa.eu Evidence suggests that metabolism to TODA occurs following oral and dermal exposure. industrialchemicals.gov.au The toxicokinetics are complex and vary with the route of exposure; oral bioavailability is expected to be limited due to the formation of insoluble polyureas in the stomach. industrialchemicals.gov.aueuropa.eu

The bacterial cytochrome P450(BM-3) from Bacillus megaterium serves as a valuable model for studying the metabolism of mammalian P450s due to its high substrate oxidation rates. nih.govresearchgate.net Research using 4,4'-dimethylbiphenyl as a substrate has provided significant insights into the enzyme-substrate dynamics of P450(BM-3). nih.gov

Kinetic isotope effects have been employed to characterize the role of specific amino acid residues within the enzyme's active site. nih.gov Studies propose that the phenylalanine 87 (F87) residue hinders the access of non-native substrates, like 4,4'-dimethylbiphenyl, to the active oxygen species. nih.gov When this residue is mutated to alanine (B10760859) (F87A mutant), stoichiometry measurements show a more highly coupled ratio of substrate to NADPH compared to the wild-type enzyme, indicating a more efficient catalytic cycle. nih.gov Further studies using deuterium-labeled substrates determined that the primary intrinsic isotope effect for the benzylic hydroxylation of 4,4'-dimethylbiphenyl by cytochrome P450 ranges from 5.32 to 7.57, depending on the specific enzyme preparation used. acs.org

These findings are crucial for understanding how enzyme structure influences substrate binding and metabolic efficiency, which can be applied to predict the metabolism of other aromatic compounds. nih.gov

Toxicity assessments of dimethylbiphenyl derivatives have been conducted using various models. The derivative 3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. aksci.com

In vitro genotoxicity studies on 3,3'-dimethylbiphenyl-4,4'-diyl diisocyanate (TODI) have produced positive results, although there is uncertainty if these outcomes were affected by the compound's instability in the solvents used. industrialchemicals.gov.au The potential metabolite, 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine (TODA), is classified under harmonized systems with "Germ cell mutagenicity – category 2," indicating it is suspected of causing genetic defects. industrialchemicals.gov.au

In vivo studies provide further toxicological data. Acute toxicity assessments for TODI have been performed in rats, with the results summarized in the table below. industrialchemicals.gov.au Based on the available data, TODI demonstrates low acute oral and dermal toxicity but moderate acute inhalation toxicity. industrialchemicals.gov.au

| Exposure Route | Species | Guideline | Result (Median Lethal Dose) | Reference |

|---|---|---|---|---|

| Oral | Rat | OECD TG 401 | LD50 >2000 mg/kg bw | industrialchemicals.gov.au |

| Dermal | Rat | OECD TG 402 | LD50 >2000 mg/kg bw | industrialchemicals.gov.au |

| Inhalation | Rat | OECD TG 403 | LC50 = 2.06 mg/L (males), 4.44 mg/L (females) | industrialchemicals.gov.au |

In the context of aquatic toxicity, dimethylbiphenyls have been evaluated as part of residual petroleum constituents. The target lipid model (TLM) has been used to predict the acute and chronic toxicity of such aromatic hydrocarbons in aquatic environments. oup.com Additionally, acute toxicity has been assessed using luminescent bacteria assays on soil extracts containing various alkyl biphenyl compounds, including 4,4′- and 3,3′-dimethylbiphenyl. researchgate.net

Vii. Emerging Research Directions and Future Perspectives

Development of Sustainable Synthesis Routes for Dimethylbiphenyls

The chemical industry is increasingly focusing on "green chemistry" to create products through methods that are not only efficient but also environmentally benign. imist.maroyalsocietypublishing.orgepitomejournals.com This involves reducing waste, avoiding hazardous substances, and utilizing renewable resources. imist.maroyalsocietypublishing.org For the synthesis of dimethylbiphenyls, this translates to developing pathways that are more sustainable than traditional methods.

A significant area of research is the use of biomass-derived feedstocks. For instance, 4,4'-dimethylbiphenyl (B165725) (4,4'-DMBP) can be produced from 2-methylfuran (B129897) (MF), a compound derivable from biomass. acs.orgacs.org This two-step process involves the palladium-catalyzed oxidative coupling of MF to form 5,5′-dimethyl-2,2′-bifuran (DMBF), followed by a tandem Diels-Alder and dehydration reaction with ethylene (B1197577) to yield 4,4'-DMBP. acs.orgacs.org Since ethylene can also be sourced from bioethanol, this pathway presents a completely renewable route for DMBP production. acs.org

Another approach focuses on improving the "atom economy" of reactions, a core principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. imist.maresearchgate.net This includes the development of solvent-free reaction conditions or the use of safer, biodegradable solvents like water or ionic liquids in place of hazardous ones such as benzene (B151609) or toluene (B28343). imist.maroyalsocietypublishing.orgfarmaciajournal.com Microwave-assisted and mechanochemical methods are also being explored as greener alternatives to conventional synthesis. farmaciajournal.com

The table below summarizes key aspects of emerging sustainable synthesis routes for dimethylbiphenyls.

| Feature | Description | Research Focus |

| Renewable Feedstocks | Utilizing biomass-derived starting materials like 2-methylfuran. | Development of efficient conversion pathways from biomass to dimethylbiphenyls. acs.orgacs.org |

| Green Solvents | Replacing hazardous solvents with environmentally benign alternatives such as water. imist.mafarmaciajournal.com | Exploring reaction compatibility and efficiency in green solvents. |

| Catalysis | Employing catalysts to enable reactions under milder conditions and improve selectivity. | Designing highly active and selective catalysts for biphenyl (B1667301) synthesis. epitomejournals.comresearchgate.net |

| Process Intensification | Using techniques like microwave heating to reduce reaction times and energy consumption. farmaciajournal.comscielo.org.mx | Optimization of reaction conditions to enhance yield and efficiency. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The selective synthesis of a specific dimethylbiphenyl isomer is crucial for its application in various fields. google.com Traditional synthesis methods often produce a mixture of isomers, which then require costly and energy-intensive separation processes. google.com Consequently, a major focus of current research is the development of novel catalytic systems that can achieve high selectivity for the desired isomer.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most powerful and versatile methods for constructing C-C bonds in biphenyl synthesis. gre.ac.uknobelprize.orgnih.govlibretexts.org Research in this area is geared towards designing new palladium catalysts and optimizing reaction conditions to control the regioselectivity of the coupling process. uliege.beacs.orgmdpi.com This includes the development of specific ligands that can tune the electronic and steric properties of the palladium center, thereby directing the reaction towards the formation of a particular isomer. uliege.be

In addition to palladium, other transition metals like nickel are also being investigated for their catalytic activity in cross-coupling reactions. rsc.orgasianpubs.org Nickel catalysts have shown promise in certain coupling reactions and can offer a more cost-effective alternative to palladium. asianpubs.org

Shape-selective catalysis using zeolites and other microporous materials is another promising avenue. psu.edu The defined pore structure of these materials can act as a "molecular sieve," allowing only reactants of a certain size and shape to access the active sites and favoring the formation of specific isomers that can fit within the pores. For example, MCM-22 family molecular sieves have demonstrated high activity and stability as catalysts for the hydroalkylation of toluene, a key step in one of the synthesis routes for dimethylbiphenyls. google.com

The following table highlights different catalytic systems being explored for the selective synthesis of dimethylbiphenyls.

| Catalytic System | Description | Advantages |

| Palladium-based Catalysts | Utilizes palladium complexes to catalyze cross-coupling reactions like Suzuki-Miyaura. gre.ac.uknobelprize.org | High efficiency, functional group tolerance, and well-established methodology. nobelprize.orgnih.gov |

| Nickel-based Catalysts | Employs nickel complexes for cross-coupling reactions. rsc.orgasianpubs.org | Cost-effective alternative to palladium. asianpubs.org |

| Zeolites/Molecular Sieves | Uses microporous materials with defined pore structures to control product selectivity. google.compsu.edu | Shape-selectivity leading to higher yields of desired isomers. |

| Homogeneous Lewis Acids | Catalysts like La(OTf)3 have been used in Diels-Alder-dehydration reactions. acs.org | Can lead to increased yield and lower reaction temperatures. acs.org |

Advanced Applications in Functional Materials and Biomedicine

The unique structural and chemical properties of 3,4'-dimethylbiphenyl and its derivatives make them attractive building blocks for a variety of advanced materials and for applications in the biomedical field.